4-Azido-N,N-diethylaniline
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Overview
Description
4-Azido-N,N-diethylaniline is an organic compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to the aromatic ring of N,N-diethylaniline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N,N-diethylaniline typically involves the diazotization of N,N-diethylaniline followed by a reaction with sodium azide. The general procedure includes:
Diazotization: N,N-diethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
4-Azido-N,N-diethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, solvents like acetonitrile or DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
4-Azido-N,N-diethylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocycles and other complex organic molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Employed in bioorthogonal chemistry for labeling and modifying biomolecules without interfering with biological processes.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Azido-N,N-diethylaniline primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations:
Cycloaddition: The azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Reduction: The azido group can be reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Azidoaniline: Similar structure but lacks the diethyl groups.
4-Azido-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Azido-N,N-diisopropylaniline: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
4-Azido-N,N-diethylaniline is unique due to the presence of both the azido group and the diethylamino group, which confer distinct reactivity and properties. The diethyl groups can influence the electronic properties of the aromatic ring, potentially affecting the compound’s reactivity and interactions in chemical reactions .
Properties
CAS No. |
24573-95-3 |
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Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-azido-N,N-diethylaniline |
InChI |
InChI=1S/C10H14N4/c1-3-14(4-2)10-7-5-9(6-8-10)12-13-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZPQOMTOSHGDYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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